molecular formula C9H7N3O2S B2613069 4-Amino-3-pyridin-2-yl-1,2-thiazole-5-carboxylic acid CAS No. 1467671-48-2

4-Amino-3-pyridin-2-yl-1,2-thiazole-5-carboxylic acid

Cat. No.: B2613069
CAS No.: 1467671-48-2
M. Wt: 221.23
InChI Key: HTHZPQQGKMOQSG-UHFFFAOYSA-N
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Description

The compound “4-Amino-3-pyridin-2-yl-1,2-thiazole-5-carboxylic acid” is a heterocyclic organic compound . It contains a five-membered thiazole ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered thiazole ring. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Synthesis and Antimicrobial Activities

A notable application of derivatives of this compound is in the synthesis of new antimicrobial agents. For example, the synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide demonstrated good to moderate antimicrobial activity against a range of pathogens. This showcases the potential of these compounds in developing new antibiotics or disinfectants (Bayrak et al., 2009).

Heterocyclic γ-Amino Acids

Another research focus has been on constrained heterocyclic γ-amino acids built around a thiazole ring, like 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs). These compounds are valuable for mimicking the secondary structures of proteins, which is crucial for designing peptide-based drugs or biomaterials. A short and versatile chemical route to these ATCs was developed, providing a method to introduce a variety of lateral chains on the γ-carbon atom or the thiazole core of the γ-amino acids (Mathieu et al., 2015).

Antimycobacterial Activity

Derivatives of pyridine- and pyrazinecarboxylic acids, where structures similar to 4-Amino-3-pyridin-2-yl-1,2-thiazole-5-carboxylic acid might serve as intermediates, have been synthesized and tested against Mycobacterium tuberculosis. These compounds, by acting as carboxylic acid isosteres, exhibit significant antimycobacterial activity, offering potential routes for developing new antituberculosis therapies (Gezginci et al., 1998).

Metal Complexation

Specificity in the complexation of metal ions like zinc(II), magnesium(II), and calcium(II) by derivatives of (pyridin-2-yl)aminomethane-1,1-diphosphonic acids has been explored. This research provides insights into the solution properties of these compounds and their potential applications in metal ion sensing, chelation therapy, or catalysis (Matczak-Jon et al., 2010).

Biochemical Analysis

Biochemical Properties

4-Amino-3-pyridin-2-yl-1,2-thiazole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells . Additionally, it can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular functions .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate signaling pathways involved in cell proliferation and apoptosis, thereby affecting cell survival and growth . Furthermore, it can alter gene expression patterns, leading to changes in the production of key proteins that regulate cellular functions . These effects highlight the potential of this compound as a therapeutic agent in various diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. Over time, this compound exhibits changes in stability and degradation, which can influence its long-term effects on cellular function . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to alterations in cellular processes, such as changes in metabolic activity and gene expression . These findings underscore the importance of understanding the temporal dynamics of this compound in biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as enhancing cellular function and reducing disease symptoms . High doses can lead to toxic or adverse effects, including cellular damage and organ toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, this compound has been shown to inhibit key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites . These interactions can have significant effects on cellular metabolism and overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions can affect the bioavailability and efficacy of this compound in different tissues, highlighting the importance of understanding its transport and distribution dynamics.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the interactions of this compound with other biomolecules and its overall biological activity.

Properties

IUPAC Name

4-amino-3-pyridin-2-yl-1,2-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S/c10-6-7(5-3-1-2-4-11-5)12-15-8(6)9(13)14/h1-4H,10H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHZPQQGKMOQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NSC(=C2N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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